molecular formula C20H16BrNO4 B2567369 ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE CAS No. 950334-72-2

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE

Cat. No.: B2567369
CAS No.: 950334-72-2
M. Wt: 414.255
InChI Key: SJZKEZNKLMFKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, including the formation of the benzoxepine core, bromination, and esterification. One common synthetic route is as follows:

    Formation of Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Corresponding oxidized derivatives, such as carboxylic acids or ketones

    Reduction: Reduced derivatives, such as alcohols or amines

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.

    ETHYL 4-(7-FLUORO-1-BENZOXEPINE-4-AMIDO)BENZOATE: Contains a fluorine atom, which may result in different pharmacokinetic and pharmacodynamic properties.

    ETHYL 4-(7-IODO-1-BENZOXEPINE-4-AMIDO)BENZOATE:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-2-25-20(24)13-3-6-17(7-4-13)22-19(23)14-9-10-26-18-8-5-16(21)12-15(18)11-14/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKEZNKLMFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.